molecular formula C13H15NO3S2 B2978258 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide CAS No. 1286721-13-8

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide

Cat. No.: B2978258
CAS No.: 1286721-13-8
M. Wt: 297.39
InChI Key: XHGQDBFPKLVKEP-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1-phenylmethanesulfonamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The compound also has a phenyl group (a benzene ring minus one hydrogen), a methanesulfonamide group, and a hydroxyethyl group attached to the nitrogen of the sulfonamide .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, thiophene compounds are generally synthesized through electrophilic substitution, nucleophilic substitution, or radical reactions . The exact method would depend on the starting materials and the desired product .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the thiophene ring. Thiophene is a heterocycle that incorporates a sulfur atom that contributes two π electrons to the aromatic sextet . This makes thiophene a part of the group of π-excessive heteroaromatics .


Chemical Reactions Analysis

Thiophene compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and radical reactions . The exact reactions that “this compound” would undergo would depend on the conditions and reagents present.

Scientific Research Applications

Biocatalysis in Drug Metabolism

One application of sulfonamide derivatives involves the use of biocatalysis to study drug metabolism. A study demonstrated the production of mammalian metabolites of a biaryl-bis-sulfonamide compound using Actinoplanes missouriensis. This approach facilitated the structural characterization of metabolites, enhancing our understanding of drug metabolism in preclinical species (Zmijewski et al., 2006).

Corrosion Inhibition

Thiophene derivatives, including sulfonamides, have shown efficacy as corrosion inhibitors for metals. A study on the corrosion inhibition of mild steel in acidic solutions by a thiophene Schiff base highlighted its potential as an efficient corrosion inhibitor, with effectiveness increasing at higher concentrations. This highlights the role of sulfonamides in protecting metals from corrosion in industrial applications (Daoud et al., 2014).

Materials Science

Sulfonamide compounds have been investigated for their utility in creating advanced materials, such as sulfonated poly(aryl ether sulfone) membranes for proton exchange. These materials exhibit low water uptake and high proton conductivity, making them suitable for applications in fuel cells and other electrochemical devices (Zhang et al., 2010).

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c15-13(12-6-7-18-9-12)8-14-19(16,17)10-11-4-2-1-3-5-11/h1-7,9,13-15H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGQDBFPKLVKEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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